molecular formula C22H34O6 B1257050 Lapiferin

Lapiferin

Cat. No.: B1257050
M. Wt: 394.5 g/mol
InChI Key: WVPPLOSRTXOZAP-GTRIHBNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lapiferin is a complex organic compound with a unique structure. It is characterized by its multiple chiral centers and a combination of functional groups, including acetyloxy, hydroxy, and oxirenyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of Lapiferin involves several steps. The synthetic route typically starts with the preparation of the core azulene structure, followed by the introduction of the acetyloxy and hydroxy groups. The final step involves the formation of the oxirenyl group and the esterification with (E)-2-methylbut-2-enoic acid. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Lapiferin undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxirenyl group can be reduced to a diol using reducing agents like lithium aluminum hydride.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Lapiferin has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of complex organic molecules and the effects of multiple chiral centers on chemical behavior.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme interactions and metabolic pathways.

    Medicine: Research is being conducted on its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials and chemical processes due to its unique structural features.

Mechanism of Action

The mechanism of action of Lapiferin involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Lapiferin can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the specific functional groups and stereochemistry, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C22H34O6

Molecular Weight

394.5 g/mol

IUPAC Name

[(1aS,2S,2aS,5R,5aS,6S,7aR)-2-acetyloxy-5-hydroxy-2a,7a-dimethyl-5-propan-2-yl-2,3,4,5a,6,7-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C22H34O6/c1-8-13(4)19(24)27-15-11-21(7)18(28-21)17(26-14(5)23)20(6)9-10-22(25,12(2)3)16(15)20/h8,12,15-18,25H,9-11H2,1-7H3/b13-8+/t15-,16+,17+,18-,20-,21+,22+/m0/s1

InChI Key

WVPPLOSRTXOZAP-GTRIHBNGSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@@]2([C@@H](O2)[C@H]([C@@]3([C@@H]1[C@@](CC3)(C(C)C)O)C)OC(=O)C)C

Canonical SMILES

CC=C(C)C(=O)OC1CC2(C(O2)C(C3(C1C(CC3)(C(C)C)O)C)OC(=O)C)C

Synonyms

lapiferin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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